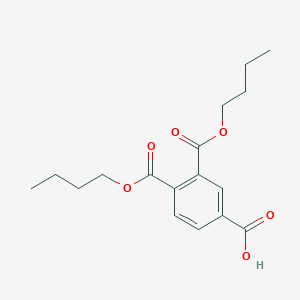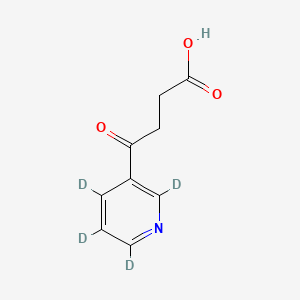
1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 is a deuterated compound, often used in scientific research due to its stable isotope labeling. This compound is particularly significant in studies involving metabolic pathways and the quantification of specific biomarkers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 typically involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone with deuterated reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and quality control to meet the standards required for research applications .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxo-acid form.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The pyridyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include 4-oxo-4-(3-pyridyl)butanoic acid and 4-hydroxy-4-(3-pyridyl)butanoic acid, which are significant in metabolic studies .
Aplicaciones Científicas De Investigación
1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques.
Biology: Helps in studying metabolic pathways and enzyme kinetics.
Medicine: Used in pharmacokinetic studies to understand drug metabolism.
Industry: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in the compound allow for precise tracking and quantification of metabolic intermediates. This helps in understanding the molecular targets and pathways involved in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Oxo-4-(3-pyridyl)butanoic acid
- 4-Hydroxy-4-(3-pyridyl)butanoic acid
- 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone
Uniqueness
1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate analytical measurements compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C9H9NO3 |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
4-oxo-4-(2,4,5,6-tetradeuteriopyridin-3-yl)butanoic acid |
InChI |
InChI=1S/C9H9NO3/c11-8(3-4-9(12)13)7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H,12,13)/i1D,2D,5D,6D |
Clave InChI |
JGSUNMCABQUBOY-NMRLXUNGSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)CCC(=O)O)[2H] |
SMILES canónico |
C1=CC(=CN=C1)C(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




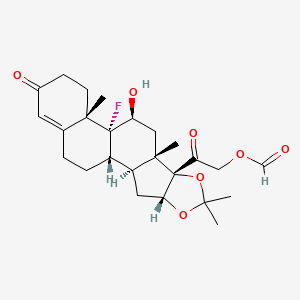
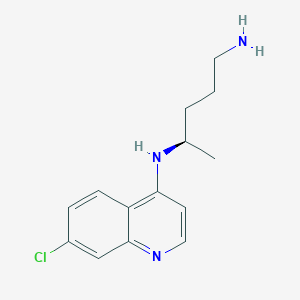

![(1R,4S,4'Z,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-21-[tert-butyl(dimethyl)silyl]oxy-24-hydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13437730.png)
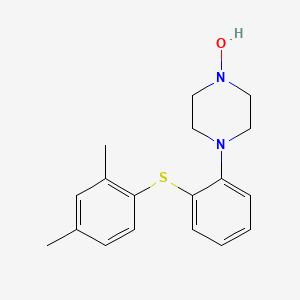

![5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride (Desethyltamsulosin Hydrochloride)](/img/structure/B13437740.png)
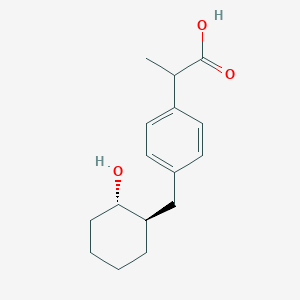

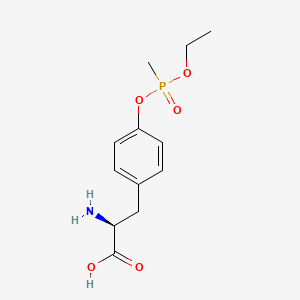
![(2'R)-2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine](/img/structure/B13437793.png)
